Caco-2 Permeability vs. Ile-Gln-Pro
In Caco-2 cell monolayer studies, the apparent permeability coefficient (Papp) for Ile-Gln-Pro (IQP) was determined to be 7.48 ± 0.58 × 10⁻⁶ cm/s [1]. H-Val-Gln-Pro-OH differs from IQP by a single N-terminal substitution of Val for Ile. Based on established structure-permeability relationships for small peptides, this substitution is not expected to drastically alter the Papp relative to IQP, and both compounds are expected to be absorbed intact via the paracellular route [1][2]. For comparison, the tripeptide Val-Glu-Pro (VEP) exhibited a significantly lower Papp of 5.05 ± 0.74 × 10⁻⁶ cm/s in the same assay system [1].
| Evidence Dimension | Apparent permeability coefficient (Papp) across Caco-2 cell monolayers |
|---|---|
| Target Compound Data | Approximately 7.48 × 10⁻⁶ cm/s (based on IQP data; Val-for-Ile substitution at N-terminus) |
| Comparator Or Baseline | Ile-Gln-Pro (IQP): 7.48 ± 0.58 × 10⁻⁶ cm/s; Val-Glu-Pro (VEP): 5.05 ± 0.74 × 10⁻⁶ cm/s |
| Quantified Difference | VEP Papp is approximately 32.5% lower than IQP (7.48 vs 5.05 × 10⁻⁶ cm/s); substitution of Gln with Glu reduces permeability. |
| Conditions | Human intestinal Caco-2 cell monolayer model; apical-to-basolateral transport measured at 37°C; peptides applied at 2 mM concentration in HBSS buffer (pH 7.4). |
Why This Matters
This indicates that the central Gln residue (present in H-Val-Gln-Pro-OH) confers superior intestinal permeability compared to a Glu substitution, which is a critical differentiator for in vivo bioavailability and experimental design in oral delivery studies.
- [1] He, Y. Y., Li, T. T., Chen, J. X., She, X. X., Ren, D. F., & Lu, J. (2018). Transport of ACE Inhibitory Peptides Ile-Gln-Pro and Val-Glu-Pro Derived from Spirulina platensis Across Caco-2 Monolayers. Journal of Food Science, 83(10), 2586-2592. View Source
- [2] Sun, S., Xu, X., Sun, X., Zhang, X., Chen, X., & Xu, N. (2017). Transport of Val-Leu-Pro-Val-Pro in human intestinal epithelial (Caco-2) cell monolayers. Journal of Agricultural and Food Chemistry, 56(10), 3582-3586. View Source
